(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Catalog No.
S13829086
CAS No.
M.F
C7H10N2O2S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoi...

Product Name

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

IUPAC Name

(3S)-3-amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-4-3-9-7(12-4)5(8)2-6(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI Key

HAQIUSFFHRTCTB-YFKPBYRVSA-N

Canonical SMILES

CC1=CN=C(S1)C(CC(=O)O)N

Isomeric SMILES

CC1=CN=C(S1)[C@H](CC(=O)O)N

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid is an amino acid derivative characterized by its thiazole moiety, which contributes to its unique chemical properties. The compound has a molecular formula of C₇H₉N₃O₂S and a molecular weight of approximately 173.22 g/mol. Its structure features a propanoic acid backbone with an amino group and a thiazole ring, making it a member of the class of compounds known as thiazole-containing amino acids. The presence of the thiazole ring is significant for its biological activity and potential applications in pharmaceuticals.

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides or proteins through condensation reactions, where the carboxylic acid group reacts with the amino group of another amino acid.
  • Decarboxylation: Under certain conditions, (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid may undergo decarboxylation to yield an amine derivative.
  • Acylation Reactions: The amino group can be acylated to form N-acyl derivatives, which may enhance lipophilicity and biological activity.

Research indicates that (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid exhibits various biological activities:

  • Neurotransmitter Role: It may act as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active amino acids.
  • Antimicrobial Properties: Compounds containing thiazole rings are often associated with antimicrobial activity, making this compound a candidate for further investigation in this area.
  • Potential Therapeutic

Several methods can be employed to synthesize (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid:

  • From Thiazole Derivatives:
    • Starting from 5-methylthiazole, it can be reacted with appropriate alkylating agents to introduce the propanoic acid side chain.
    • Subsequent functionalization may involve the introduction of the amino group via reductive amination.
  • Using Amino Acid Precursors:
    • The compound can be synthesized through the modification of existing amino acids by introducing the thiazole moiety through cyclization reactions.
  • Chemical Modification:
    • Existing thiazole-containing compounds can be chemically modified to introduce the propanoic acid functionality via standard organic synthesis techniques.

(3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: It may serve as a precursor for synthesizing novel drugs targeting neurological disorders or infections due to its biological activity.
  • Biochemistry Research: Its role as a model compound for studying amino acid interactions and functions in biological systems.
  • Agricultural Chemistry: Potential use in developing new agrochemicals that leverage its antimicrobial properties.

Interaction studies involving (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid could focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with various proteins, particularly those involved in neurotransmission or metabolic pathways.
  • Receptor Interaction: Evaluating its binding affinity to neurotransmitter receptors or enzymes that could lead to therapeutic effects.

Studies may also explore how modifications to its structure influence these interactions, providing insights into optimizing its pharmacological profile.

Several compounds share structural similarities with (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-AminothiazoleContains an amino group directly attached to thiazoleKnown for its role in synthesis of various pharmaceuticals.
5-MethylthiazoleMethyl group on the thiazole ringUsed primarily in organic synthesis and agrochemicals.
4-Amino-5-methylthiazoleAdditional amino group on the thiazole ringExhibits enhanced biological activity compared to simpler analogs.
Thiazole Propionic AcidPropionic acid side chain attached directly to thiazoleFocused on metabolic studies and potential therapeutic uses.

The presence of both an amino group and a thiazole ring distinguishes (3S)-3-Amino-3-(5-methyl-1,3-thiazol-2-yl)propanoic acid from these similar compounds, potentially enhancing its biological activity and applicability in medicinal chemistry.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

186.04629874 g/mol

Monoisotopic Mass

186.04629874 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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